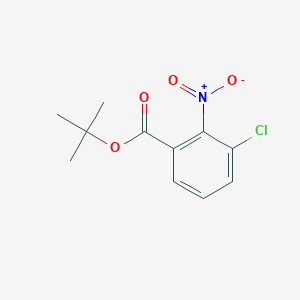![molecular formula C13H10F3NO2S B6599695 methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate CAS No. 1550315-48-4](/img/structure/B6599695.png)
methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate, or MTPC, is an organic compound that has been used in a variety of scientific research applications. MTPC is a member of the thiazole family of compounds, and is a trifluoromethylated derivative of the more commonly known phenylthiazole. MTPC has been studied for its potential use in a variety of biochemical and physiological processes, and its ability to be used in laboratory experiments. In
Aplicaciones Científicas De Investigación
MTPC has been studied for its potential use in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as well as its potential to be used as a therapeutic agent. Additionally, MTPC has been used as a model compound in the study of drug-receptor interactions, as well as its potential to be used as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of MTPC is not fully understood. However, it is believed that MTPC binds to and inhibits the enzyme dihydrofolate reductase, which is responsible for the conversion of dihydrofolate to tetrahydrofolate. This inhibition of dihydrofolate reductase leads to a decrease in the amount of tetrahydrofolate, which is essential for the synthesis of nucleic acids.
Biochemical and Physiological Effects
MTPC has been studied for its potential to be used as a therapeutic agent. In particular, MTPC has been studied for its potential to inhibit the enzyme dihydrofolate reductase, which is responsible for the conversion of dihydrofolate to tetrahydrofolate. Inhibition of this enzyme leads to a decrease in the amount of tetrahydrofolate, which is essential for the synthesis of nucleic acids. This decrease in nucleic acid synthesis has been linked to the potential for MTPC to be used as a therapeutic agent for the treatment of certain diseases, such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its structure is well-documented in the literature. Additionally, MTPC is relatively stable, and its mechanism of action is well-understood. However, there are some limitations to using MTPC in laboratory experiments. It is not suitable for use in vivo experiments due to its potential toxicity. Additionally, MTPC is not suitable for use in high-throughput screening due to its relatively low solubility.
Direcciones Futuras
There are several potential future directions for research on MTPC. One potential direction is to further study its potential use as a therapeutic agent. Additionally, MTPC could be studied for its potential to be used as a fluorescent probe. Additionally, further research could be done on its potential to be used as an inhibitor of dihydrofolate reductase. Finally, further research could be done on its potential to be used as a model compound in the study of drug-receptor interactions.
Métodos De Síntesis
MTPC is synthesized from the reaction of 5-methyl-2-phenyl-1,3-thiazole-4-carboxylic acid and 4-(trifluoromethyl)aniline in the presence of an acid catalyst. The resulting product is then purified by recrystallization. The synthesis of MTPC is a relatively simple process and has been well-documented in the literature.
Propiedades
IUPAC Name |
methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c1-7-10(12(18)19-2)17-11(20-7)8-3-5-9(6-4-8)13(14,15)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCIPPHIJAWOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol](/img/structure/B6599631.png)


![(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B6599676.png)

![6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B6599691.png)

![tert-butyl N-{3-[(5-bromopyridin-2-yl)amino]propyl}carbamate](/img/structure/B6599714.png)
![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)

